8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core fused with a chlorophenyl and phenylpropyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazine Core: The initial step involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved through the reaction of a hydrazine derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiadiazine core.
Addition of the Phenylpropyl Group: The phenylpropyl group is typically added through a Friedel-Crafts alkylation reaction, where the thiadiazine core is alkylated with a phenylpropyl halide in the presence of a Lewis acid catalyst.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiadiazine derivatives with various functional groups.
Scientific Research Applications
8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine core but differ in the presence of a triazole ring.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds also have a thiadiazine core but with different structural isomerism.
8-(2-chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: This compound is structurally similar but has different substituents on the thiadiazine core.
Uniqueness
The uniqueness of 8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C23H22ClN3OS |
---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H22ClN3OS/c24-19-10-8-18(9-11-19)20-13-22(28)27-15-26(16-29-23(27)21(20)14-25)12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,20H,4,7,12-13,15-16H2 |
InChI Key |
NYJINFHPEBZKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CCCC3=CC=CC=C3)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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